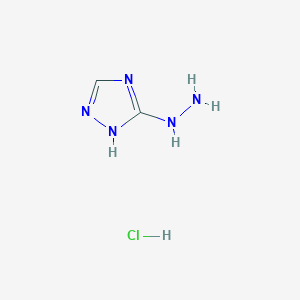

1H-1,2,4-triazol-3-ylhydrazine

Description

Contextual Significance of Nitrogen-Rich Heterocyclic Hydrazine (B178648) Derivatives in Chemical Research

Nitrogen-rich heterocyclic compounds are a class of organic molecules characterized by a ring structure containing multiple nitrogen atoms. These compounds are of great interest due to their high heats of formation, which is a direct result of the numerous N-N and C-N bonds within their structures. rsc.org This high energy content makes them valuable in the development of energetic materials. rsc.orguni-muenchen.de The incorporation of a hydrazine group (-NHNH2) into these heterocyclic rings further enhances their nitrogen content and can increase their density. researchgate.netbibliotekanauki.pl

The presence of both the triazole ring and the hydrazine moiety imparts a unique reactivity to these molecules. The triazole ring itself is a stable aromatic system, while the hydrazine group provides nucleophilic centers, allowing for a wide range of chemical transformations. tandfonline.com This versatility makes hydrazine-substituted heterocycles, including 1H-1,2,4-triazol-3-ylhydrazine, valuable precursors in the synthesis of a variety of functional materials. rsc.org

Historical Development of 1,2,4-Triazole (B32235) Chemistry and its Hydrazino Analogues

The history of triazole chemistry dates back to 1885 when Bladin first described the carbon-nitrogen ring system. ijsr.netnih.gov Since then, the synthesis and properties of 1,2,4-triazoles have been extensively studied. researchgate.netacs.org Early methods for synthesizing the 1,2,4-triazole ring include the Einhorn–Brunner and Pellizzari reactions. wikipedia.orgscispace.com The Pellizzari reaction, for instance, involves the reaction of an amide with an acyl hydrazide. scispace.com

The introduction of a hydrazine substituent onto the 1,2,4-triazole ring expanded the synthetic possibilities and led to the development of a new class of compounds with distinct properties. The synthesis of 3-hydrazino-1,2,4-triazole derivatives has been achieved through various routes, often involving the reaction of a suitable precursor with hydrazine hydrate (B1144303). researchgate.netresearchgate.net For example, 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole has been synthesized and used to create new heterocyclic Schiff bases. tandfonline.com The development of microwave-assisted synthesis has provided a more efficient and rapid method for preparing some 1,2,4-triazole derivatives. scispace.comajol.info

Current Research Focus on this compound and Closely Related Structures

Current research on this compound and its analogues is multifaceted, with a significant emphasis on their application as precursors to energetic materials. The compound 3-hydrazino-4-amino-1,2,4-triazole (HATr) has been a particular focus, with numerous studies dedicated to the synthesis and characterization of its energetic salts. rsc.orgresearchgate.net These salts are formed through reactions with various acids and exhibit a range of thermal stabilities and sensitivities. rsc.org The ability of the 4-amino-3-hydrazino-1,2,4-triazole (AHT) cation to form divalent salts has also been explored as a strategy to increase the nitrogen content and energetic performance of the resulting materials. bibliotekanauki.pl

Beyond energetic materials, the reactivity of the hydrazine group in these compounds is being exploited to synthesize a variety of other functional molecules. For instance, the condensation of 3-hydrazino-1,2,4-triazole derivatives with aldehydes or isothiocyanates leads to the formation of Schiff bases and other substituted triazoles, respectively. tandfonline.comnih.gov These reactions open pathways to new compounds with potential applications in coordination chemistry and materials science.

Overview of Key Research Areas in Triazole-Hydrazine Systems

The research landscape of triazole-hydrazine systems is dominated by several key areas:

Energetic Materials: A primary focus is the design and synthesis of novel high-energy-density materials. rsc.orgbohrium.com Researchers are exploring the synthesis of various salts of hydrazine-substituted triazoles to tune their energetic properties, such as detonation velocity and thermal stability. rsc.orgrsc.org The goal is to develop materials that are not only powerful but also possess low sensitivity to impact and friction. bohrium.com

Coordination Chemistry: The multiple nitrogen atoms in both the triazole ring and the hydrazine group make these compounds excellent ligands for coordinating with metal ions. tandfonline.comripublication.com This has led to the synthesis of a wide array of coordination polymers and complexes with interesting structural and magnetic properties. acs.org

Synthetic Methodology: The development of new and efficient synthetic routes to 1,2,4-triazole-hydrazine derivatives remains an active area of research. scispace.comorganic-chemistry.org This includes the exploration of one-pot reactions and the use of green chemistry principles to create these molecules in a more sustainable manner. rsc.org

Medicinal Chemistry: While this article does not delve into pharmacological applications, it is worth noting that the 1,2,4-triazole scaffold is a common feature in many pharmaceutical compounds. nih.govisres.org The unique properties of hydrazine-substituted triazoles may offer new avenues for the design of bioactive molecules. nih.gov

Interactive Data Table: Properties of Selected Energetic Salts of 3-hydrazino-4-amino-1,2,4-triazole (HATr)

| Cation | Anion | Decomposition Temperature (°C) | Impact Sensitivity (J) |

| HATr | Perchlorate | 225 | 8 |

| HATr | Nitrate | 185 | 10 |

| HATr | Dinitramide | 168 | 4 |

| HATr | Picrate | 266 | 40 |

This table presents selected data from studies on energetic salts of 3-hydrazino-4-amino-1,2,4-triazole, highlighting the tunable properties of these materials. rsc.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

21126-64-7 |

|---|---|

Molecular Formula |

C2H6ClN5 |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

1H-1,2,4-triazol-5-ylhydrazine;hydrochloride |

InChI |

InChI=1S/C2H5N5.ClH/c3-6-2-4-1-5-7-2;/h1H,3H2,(H2,4,5,6,7);1H |

InChI Key |

YJILWGALXNQXIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)NN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1h 1,2,4 Triazol 3 Ylhydrazine and Its Functional Analogues

Direct Synthesis Routes to the 1,2,4-Triazolylhydrazine Scaffold

Direct synthesis strategies focus on constructing the 1,2,4-triazole (B32235) ring from acyclic precursors in a manner that incorporates the crucial hydrazine (B178648) or a related functional group. These methods are often convergent and efficient, building the heterocyclic core in one or a few steps.

Cyclocondensation Approaches Involving Hydrazine and Formamide (B127407) Derivatives

The reaction between hydrazine and derivatives of formic acid, such as formamide, represents a fundamental approach to the 1,2,4-triazole scaffold. A notable process involves reacting hydrazine or its aqueous solutions with a significant excess of formamide, typically at elevated temperatures ranging from 140°C to 210°C. core.ac.ukgoogle.com This method can produce 1,2,4-triazole in high yields, often between 92% and 98%. core.ac.uk The process is generally conducted at atmospheric pressure, with byproducts like ammonia, water, and formic acid being removed during the reaction. google.com

A variation of this method employs microwave irradiation to drive the reaction between hydrazines and formamide. This catalyst-free approach proceeds smoothly and demonstrates excellent tolerance for various functional groups, suggesting its applicability for creating substituted triazoles, including those bearing a hydrazine group. organic-chemistry.org Another related strategy utilizes oxamide-derived amidine reagents, which are stable crystalline solids. These reagents react efficiently with hydrazine hydrochloride salts under mild conditions, such as in polar solvents like methanol (B129727) or acetic acid, to generate 1,5-disubstituted-1,2,4-triazole compounds with complete regioselectivity. organic-chemistry.orgacs.org

A patented process describes the synthesis in a high-pressure reactor where formamide is generated in situ from the ammonolysis of a formic ester and an ammonium (B1175870) salt, which then reacts with hydrazine hydrate (B1144303). google.com This approach is reported to enhance the reaction speed and increase product output at lower temperatures. google.com

Table 1: Examples of Cyclocondensation Reactions for 1,2,4-Triazole Synthesis

| Reactants | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Hydrazine, Formamide | 140-210°C, atmospheric pressure | 1,2,4-Triazole | High yield (92-98%), excess formamide used | core.ac.ukgoogle.com |

| Hydrazines, Formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | Excellent functional group tolerance, efficient | organic-chemistry.org |

| Oxamide-derived amidines, Hydrazine HCl | Mild conditions, polar solvents (e.g., AcOH) | 1,5-Disubstituted-1,2,4-triazoles | High regioselectivity, stable amidine reagents | organic-chemistry.orgacs.org |

| Formic ester, Hydrazine hydrate, Ammonium salt | High-pressure reactor, heating | 1H-1,2,4-triazole | In situ generation of formamide | google.com |

Reactions Employing Thiosemicarbazides as Precursors for 1,2,4-Triazole Formation

The use of thiosemicarbazides as starting materials is a widespread and versatile method for synthesizing 1,2,4-triazole derivatives, particularly those functionalized with a thione group at the 3- or 5-position. researchgate.net These triazole-thiones are important intermediates that can be further converted to triazolylhydrazines.

The general pathway involves the intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide. The outcome of the cyclization is highly dependent on the pH of the reaction medium. nih.gov In alkaline conditions, typically using aqueous solutions of sodium hydroxide (B78521) or potassium hydroxide, the cyclization preferentially yields 1,2,4-triazole-3-thione derivatives. nih.govmdpi.comarabjchem.org For instance, a common sequence begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form an N,N'-disubstituted thiosemicarbazide. This intermediate is then heated under reflux in a basic solution, such as 2% NaOH, to induce cyclization and form the corresponding 4-substituted-5-aryl-1,2,4-triazole-3-thione. nih.govscispace.com

A direct route to a related structure, 4-amino-1,2,4-triazole-5-thione, involves the reaction of potassium hydrazinecarbodithioate derivatives with hydrazine hydrate under reflux. nih.gov This method directly installs an amino group at the N4 position, yielding a product structurally analogous to a triazolylhydrazine.

Table 2: Synthesis of 1,2,4-Triazole-thiones from Thiosemicarbazides

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,4-Disubstituted thiosemicarbazides | NaOH (aq) or KOH (aq) | Heating/Reflux | Substituted 1,2,4-triazole-3-thiones | nih.govmdpi.com |

| 3-Chlorobenzhydrazide, Alkyl isothiocyanate | 1) Heat (120°C); 2) 2% NaOH, reflux | 4-Alkyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | scispace.com | |

| Potassium 2-(2-(4-methoxyphenyl)acetyl)hydrazinecarbodithioate | Hydrazine hydrate | Reflux | 4-Amino-5-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |

Multicomponent Reaction Strategies for Triazole Ring Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. tcichemicals.com This approach offers significant advantages in terms of atom economy, reduced reaction time, and operational simplicity. preprints.org

Several MCRs have been developed for the synthesis of 1,2,4-triazoles. A notable metal-free, three-component reaction involves the condensation of amidines, isothiocyanates, and hydrazines. isres.org This method proceeds via desulfurization and deamination to yield structurally diverse and fully substituted 1H-1,2,4-triazol-3-amines, which are closely related to the target hydrazine compounds. isres.org

Another innovative MCR is an electrochemical process that combines aryl hydrazines, paraformaldehyde, an ammonium salt like NH₄OAc, and an alcohol. organic-chemistry.org This reaction proceeds without the need for strong oxidants or metal catalysts to produce 1,5-disubstituted and 1-aryl-1,2,4-triazoles. organic-chemistry.orgisres.org Additionally, base-promoted three-component reactions of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones have been reported to yield complex 1,2,4-triazole-based hybrids. rsc.org

The renowned Ugi and Passerini reactions, which are cornerstones of MCR chemistry, can also be adapted to construct heterocyclic systems, including triazoles, often embedded within peptidomimetic structures. beilstein-journals.orgacs.org

Indirect Synthesis Pathways via Derivatization of Pre-formed 1,2,4-Triazole Cores

Indirect methods begin with an existing 1,2,4-triazole ring and introduce the hydrazine functionality through subsequent chemical transformations. These pathways often rely on the substitution or conversion of other functional groups on the triazole nucleus.

Functionalization of Triazole Rings with Hydrazine or Hydrazide Moieties

This approach hinges on the chemical reactivity of the 1,2,4-triazole ring, which is susceptible to nucleophilic substitution at its carbon atoms due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.gov A common strategy involves introducing a good leaving group, such as a halogen, nitro, or sulfonyl group, at the C3 or C5 position of the triazole ring. This activated triazole can then react with hydrazine hydrate in a nucleophilic substitution reaction to directly install the hydrazine moiety.

For example, studies have shown the nucleophilic substitution of a nitro group in fused azoloazine systems with hydrazine hydrate. urfu.ru While conditions must be controlled to prevent ring degradation, this demonstrates the feasibility of displacing a nitro group with hydrazine. urfu.ru

A more frequently used method involves the conversion of 1,2,4-triazole-3-thiones. The thione can be S-alkylated to form a methylthioether, which is an excellent leaving group. Subsequent reaction with hydrazine hydrate displaces the methylthio group to form the corresponding 3-hydrazinyl-1,2,4-triazole. Alternatively, a triazole ester can be converted into a hydrazide. For instance, ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate reacts with hydrazine hydrate to yield the corresponding acetohydrazide derivative, effectively attaching a hydrazide side chain to the triazole core. nih.gov

Transformations of Other Nitrogen Heterocycles into the 1,2,4-Triazole Scaffold

Ring transformation reactions provide an elegant way to synthesize 1,2,4-triazoles from other heterocyclic systems. These reactions often proceed through a ring-opening/ring-closure sequence, allowing for the rearrangement of atoms to form the stable triazole ring.

A prominent example is the reaction of arylidene thiazolones with hydrazines. rsc.orgnih.gov In this catalyst-free process, the hydrazine attacks the thiazolone ring, inducing ring opening. The resulting acyclic intermediate then undergoes intramolecular cyclization to furnish a highly functionalized 1,2,4-triazole. rsc.orgnih.gov

Another documented ring transformation involves the treatment of 4-chloroquinazolines with hydrazine hydrate at elevated temperatures. This reaction causes a rearrangement of the six-membered pyrimidine (B1678525) ring, leading to the formation of 3-(2-aminophenyl)-4-amino-4H-1,2,4-triazoles. rsc.org Similarly, 1,3,4-oxadiazoles can be converted into 1,2,4-triazoles. In a key step of a multi-step synthesis, the oxygen atom of the oxadiazole ring is replaced by a nitrogen atom from the addition of hydrazine hydrate, yielding a trisubstituted 1,2,4-triazole. nih.gov Furthermore, certain 1,3,4-selenadiazoles have been shown to undergo a Dimroth rearrangement to yield 1,2,4-triazole derivatives. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

In the continuous effort to develop more efficient, sustainable, and environmentally benign chemical processes, advanced synthetic methodologies have been applied to the production of 1H-1,2,4-triazol-3-ylhydrazine and its analogues. These techniques, including microwave-assisted synthesis and catalyst-free approaches, offer significant advantages over traditional synthetic routes by often reducing reaction times, increasing yields, and minimizing waste.

Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction time, often from hours to minutes, and an improvement in product yields. nih.gov The synthesis of 1,2,4-triazole derivatives has greatly benefited from this green chemistry approach.

For instance, the synthesis of various 4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, precursors to functionalized triazoles, demonstrated the superiority of microwave irradiation over conventional heating methods. scielo.org.zaajol.info In one study, the reaction of (methyl/ethyl)-ester ethoxycarbonyl hydrazone with hydrazine hydrate to form the triazole ring was significantly more efficient under microwave conditions. scielo.org.za Subsequent modifications of these triazole derivatives also showed enhanced efficiency with microwave assistance. scielo.org.za

A comparative study highlighted that while conventional heating methods required extended periods to complete the synthesis of certain 1,2,4-triazole derivatives, microwave irradiation accomplished the same transformations in a fraction of the time with notably higher yields. scielo.org.zaerdogan.edu.tr For example, a reaction to produce a hydrazide derivative of a 1,2,4-triazol-3-one was completed in just 20 minutes under microwave irradiation at 130°C, a significant improvement over classical heating protocols. scielo.org.za The use of microwave assistance is not limited to the core ring formation and has been successfully applied in the multi-step synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives, starting from 2,3-dichloropyridine (B146566) and hydrazine hydrate, offering advantages of high yields and environmental friendliness. researchgate.net

The following table summarizes the comparison between microwave-assisted and conventional heating methods for the synthesis of a specific 1H-1,2,4-triazol-3-one derivative.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 20 minutes | Not specified, but stated as considerably longer |

| Temperature | 130 °C | Not specified |

| Power | 300 W | Not applicable |

| Yield | Better than conventional heating | Lower than microwave-assisted |

| Reference | scielo.org.za | scielo.org.za |

Catalyst-Free and Oxidant-Free Methodologies

The development of synthetic routes that eliminate the need for catalysts and oxidants is a key goal in green chemistry, as it simplifies purification processes, reduces toxic waste, and lowers costs. For the synthesis of 1,2,4-triazole derivatives, several innovative catalyst-free and, in some cases, oxidant-free methods have been reported.

One notable approach involves a metal- and oxidant-free three-component reaction between amidines, isothiocyanates, and hydrazines. organic-chemistry.org This method proceeds via a [2 + 1 + 2] cyclization strategy to produce structurally diverse 1H-1,2,4-triazol-3-amines under mild conditions, highlighting its environmental friendliness. organic-chemistry.org

Another significant advancement is the catalyst-free synthesis of functionalized 1,2,4-triazoles through the ring opening and intramolecular cyclization of arylidene thiazolone with an aryl or alkyl hydrazine. rsc.orgresearchgate.net This reaction demonstrates a broad substrate scope and can be scaled up for gram-scale synthesis, indicating its practical utility. rsc.org The process is efficient and avoids the use of metal catalysts that can be costly and pose environmental concerns. rsc.orgresearchgate.net While this specific example focuses on a catalyst-free route, the broader context of green chemistry encourages the simultaneous exclusion of oxidants where possible.

The following table details the conditions for a catalyst-free synthesis of a functionalized 1,2,4-triazole.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| Enaminone | Tosyl Azide | H₂O | 40 °C | 20 h | 84% | beilstein-journals.org |

Advanced Spectroscopic Characterization Techniques for 1h 1,2,4 Triazol 3 Ylhydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each nucleus, enabling detailed structural assignment.

Proton NMR (¹H-NMR) Applications

Proton NMR spectroscopy of 1H-1,2,4-triazol-3-ylhydrazine and its derivatives reveals distinct signals corresponding to the protons in different chemical environments. In a typical spectrum, one would expect to observe signals for the N-H protons of the triazole ring and the hydrazine (B178648) moiety, as well as the C-H proton of the triazole ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the surrounding atoms and functional groups.

For the parent 1,2,4-triazole (B32235), a signal for the C-H proton is observed. chemicalbook.comspectrabase.com In derivatives of this compound, the chemical shifts can vary. For instance, in salts of 4-amino-3-hydrazino-1,2,4-triazole, multiple signals in the downfield region are reported, corresponding to the various N-H protons and the triazole C-H proton. bibliotekanauki.pl For example, the ¹H NMR spectrum of 4-amino-3-hydrazino-1,2,4-triazolium diperchlorate in D₂O shows signals at δ 9.08 and 8.21 ppm. bibliotekanauki.pl Another salt, the dinitrate, displays signals at δ 9.52, 8.08, and 7.87 ppm in D₂O. bibliotekanauki.pl The presence of broad singlets often indicates exchangeable protons, such as those of NH and NH₂ groups.

Table 1: Representative ¹H-NMR Chemical Shifts for 1,2,4-Triazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 4-Amino-3-hydrazino-1,2,4-triazolium diperchlorate | D₂O | 9.08, 8.21 | N-H, C-H | bibliotekanauki.pl |

| 4-Amino-3-hydrazino-1,2,4-triazolium dinitrate | D₂O | 9.52, 8.08, 7.87 | N-H, C-H | bibliotekanauki.pl |

| N-[5-(substituted phenyl)-1H-1,2,3-triazol-1-yl]isonicotinamide | - | 5.32-5.87 (s) | CH of triazole | sapub.org |

| 4-(substituted benzylideneamino)-5-pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | - | 11.79-12.68 (s) | S-H of triazole | sapub.org |

Note: The table presents a selection of reported data and may not be exhaustive. Chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The ¹³C-NMR spectrum of this compound would show distinct signals for the two carbon atoms of the triazole ring. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

For the parent 1,2,4-triazole, ¹³C NMR data is available. chemicalbook.com In derivatives like 4-amino-3-hydrazino-1,2,4-triazole salts, the carbon signals are observed in the range of δ 140-170 ppm. bibliotekanauki.pl For example, the ¹³C NMR spectrum of 4-amino-3-hydrazino-1,2,4-triazolium diperchlorate in D₂O shows peaks at δ 153.35 and 143.30 ppm. bibliotekanauki.pl The dinitrate salt exhibits signals at δ 169.26, 153.35, and 143.23 ppm. bibliotekanauki.pl The carbon attached to the hydrazine group is expected to have a different chemical shift compared to the other triazole ring carbon.

Table 2: Representative ¹³C-NMR Chemical Shifts for 1,2,4-Triazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| 4-Amino-3-hydrazino-1,2,4-triazolium diperchlorate | D₂O | 153.35, 143.30 | Triazole C-atoms | bibliotekanauki.pl |

| 4-Amino-3-hydrazino-1,2,4-triazolium dinitrate | D₂O | 169.26, 153.35, 143.23 | Triazole C-atoms | bibliotekanauki.pl |

| 4H-4-amino-5-ethoxycarbonyl-methylsulfanyl-3-(4-pyridil)-1,2,4-triazole | - | - | - | researchgate.net |

Note: This table provides illustrative examples. The specific chemical shifts are dependent on the molecular structure and the experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its various bonds.

Key characteristic absorption bands include:

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ are indicative of the N-H stretching vibrations of the triazole ring and the hydrazine moiety. bibliotekanauki.plsapub.org

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. sapub.org

C=N and N=N stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring are observed in the 1500-1650 cm⁻¹ region. sapub.orgcsic.es

C-N stretching: The C-N stretching vibrations are typically found in the 1300-1400 cm⁻¹ range. sapub.org

For instance, in a study of 4-amino-3-hydrazino-1,2,4-triazolium dinitrate, characteristic IR peaks were observed at 3347, 3167, 3026 cm⁻¹ (N-H stretching) and 1673, 1542 cm⁻¹ (C=N, N=N stretching). bibliotekanauki.pl The IR spectra of various substituted 1,2,4-triazoles consistently show absorption bands for >C=N and C-N of the triazole ring at approximately 1562-1598 cm⁻¹ and 1313-1365 cm⁻¹ respectively, confirming the formation of the triazole ring. sapub.org

Table 3: Characteristic IR Absorption Frequencies for 1,2,4-Triazole Derivatives

| Functional Group | Approximate Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3100 - 3400 | bibliotekanauki.plsapub.org |

| Aromatic C-H Stretching | 3000 - 3100 | sapub.org |

| C=N / N=N Stretching | 1500 - 1650 | sapub.orgcsic.es |

| C-N Stretching | 1300 - 1400 | sapub.org |

Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of salts like 4-amino-3-hydrazino-1,2,4-triazole, the cation is observed. For example, the ESI-MS of its salts consistently shows a peak at m/z 115.07 or 115.1, corresponding to the [C₂H₇N₆]⁺ cation. bibliotekanauki.pl

The fragmentation of 1,2,4-triazole derivatives under electron impact ionization often involves the cleavage of the triazole ring. researchgate.netderpharmachemica.com Common fragmentation pathways can include the loss of neutral molecules like N₂, HCN, or side chains. rsc.org The analysis of these fragment ions provides crucial clues about the connectivity of the atoms within the molecule. For instance, the mass spectra of some 1,2,4-triazole derivatives show a common fragmentation pattern with m/z values of 331, 127, and 109, while amino derivatives often show a fragment at an m/z of 60. researchgate.net

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single-crystal X-ray diffraction studies on derivatives and salts of this compound have provided valuable insights into their solid-state structures. researchgate.net For example, the crystal structure of 4-amino-3-hydrazino-1,2,4-triazolium diperchlorate revealed that it crystallizes in a specific space group with defined unit cell parameters. bibliotekanauki.pl Such studies have also highlighted the extensive network of hydrogen bonds that can exist between the cations and anions in the crystal lattice, which significantly influences the physical properties of the compound. researchgate.net The crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate, for instance, shows a three-dimensional network formed by water molecules. nih.gov

Table 4: Illustrative Crystallographic Data for a 1,2,4-Triazole Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 1H-1,2,4-Triazole-3,5-diamine monohydrate | Monoclinic | P2₁/c | Hydrogen bonding involving water molecules | nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | C-H...π interactions | mdpi.com |

Note: This table provides examples of the type of data obtained from X-ray diffraction studies.

Theoretical and Computational Chemistry of 1h 1,2,4 Triazol 3 Ylhydrazine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of 1H-1,2,4-triazol-3-ylhydrazine, offering a microscopic view of its electronic structure and molecular properties.

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and bonding of 1,2,4-triazole (B32235) derivatives. These studies confirm the molecular and electronic structure of these compounds. nih.gov DFT methods, such as B3LYP, are well-suited for analyzing the thione-thiol tautomerism in related triazole systems. nih.gov Calculations at various levels of theory, including B3LYP/6-311++G(d,p), have been used to confirm experimental results and establish correlations between predicted and experimental data. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in understanding the reactivity of these molecules. For instance, the HOMO-LUMO energy gap for some 1,2,4-triazole derivatives has been calculated to be in the range of 2.974 to 3.493 eV. researchgate.net The distribution of electron density, often visualized through electrostatic potential maps, helps in identifying nucleophilic and electrophilic sites within the molecule. The triazole ring's electronic structure is influenced by substituents, which can alter the charge distribution and reactivity. mdpi.com For example, the presence of different substituents on the aryl ring attached to a 1,2,3-triazole can affect the molecular structure and atomic charge distribution of the triazole ring. mdpi.com

Table 1: Calculated Electronic Properties of Selected Triazole Derivatives using DFT

| Compound/Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| (E)-1-(phenyl(pyridin-2-yl)methylene)-2-(phthalazin-1-yl)hydrazine | - | - | - | 3.493 | researchgate.net |

| Zinc(II) complex 1 | - | - | - | 2.974 | researchgate.net |

| Zinc(II) complex 2 | - | - | - | 3.204 | researchgate.net |

This table is based on the data available in the provided text. The specific functional and basis set for these calculations were not detailed in the snippet.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy in predicting molecular properties. uzh.ch These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been used to study the structure and energetics of 1,2,4-triazole tautomers. nih.gov Ab initio molecular dynamics simulations have been utilized to investigate the structural and dynamical properties of triazole phases, shedding light on proton conduction mechanisms. mdpi.com

These calculations are instrumental in determining optimized geometries, vibrational frequencies, and thermochemical properties. For example, ab initio calculations have shown that the 1H-tautomer of 1,2,4-triazole is more stable than the 4H-tautomer by approximately 7 kcal/mol in the gas phase. mdpi.com Such predictions are vital for understanding the behavior of these molecules in different environments. uzh.ch

Conformational Analysis and Tautomerism Studies

The flexibility of the hydrazine (B178648) moiety and the potential for tautomerism in the triazole ring are key aspects of the stereochemistry of this compound.

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H and 4H forms. researchgate.net The 1H-tautomer is generally found to be more stable. mdpi.comresearchgate.net The position of the proton on the triazole ring significantly influences the molecule's properties and reactivity. nih.gov For instance, in solution, 1,2,3-triazoles can exist in a dynamic equilibrium between their different tautomeric forms. nih.gov

The hydrazine group attached to the triazole ring also contributes to the conformational landscape. The rotation around the C-N bond connecting the hydrazine to the triazole ring and the N-N bond within the hydrazine moiety leads to various possible conformers. Computational studies can map these conformational possibilities and identify the most stable arrangements.

Computational studies are crucial for mapping the energetic landscape of different isomers and tautomers of this compound. By calculating the relative energies of various conformations and tautomeric forms, researchers can predict their relative populations at equilibrium. researchgate.net

DFT and ab initio calculations have consistently shown that for many substituted 1,2,4-triazoles, the thione or amino forms are more stable than their thiol or imino tautomers, respectively. nih.gov For example, studies on energetic materials based on 1,2,4,5-tetrazine-bis-1,2,4-triazoles have shown how different isomeric structures can lead to vastly different thermal stabilities and sensitivities. nih.gov The development of reaction conditions to selectively prepare specific isomers is a significant challenge and achievement in this field. nih.gov The stability of these energetic compounds is also correlated with their lowest bond dissociation energies. rsc.org

Table 2: Relative Stabilities of 1,2,4-Triazole Tautomers

| Tautomer | Relative Energy (kcal/mol) | Method of Calculation | Reference |

| 1H-1,2,4-triazole | 0 (most stable) | Ab initio | mdpi.com |

| 4H-1,2,4-triazole | ~7 | Ab initio | mdpi.com |

This table illustrates the general finding that the 1H tautomer is energetically favored.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound and its derivatives, complementing the static picture from quantum chemical calculations. These methods are particularly useful for studying interactions with biological macromolecules and understanding dynamic processes. d-nb.info

Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time, revealing the flexibility of the hydrazine side chain and the stability of different tautomeric forms in various environments. uobaghdad.edu.iqpensoft.net For instance, MD simulations have been used to study the stability of complexes between triazole derivatives and enzymes, providing insights into their potential as inhibitors. pensoft.netmdpi.com These simulations can also elucidate the binding modes of these compounds within the active sites of proteins. researchgate.net

Docking studies are another valuable tool, used to predict the preferred binding orientation of a ligand to a receptor. d-nb.info This approach has been applied to 1,2,4-triazole derivatives to understand their interactions with biological targets and to design new compounds with improved activity. researchgate.net For example, docking studies have demonstrated that the activity of some triazole compounds may be attributed to hydrophobic interactions, hydrogen bonds, and other contacts with enzyme active sites. researchgate.net

Monte Carlo (MC) Simulations for Adsorption and Interaction Studies

Monte Carlo (MC) simulations are a powerful computational technique used to study the adsorption and interaction of molecules with surfaces. This method is particularly useful for understanding how inhibitors, such as triazole derivatives, interact with metal surfaces in a corrosive environment or how molecules arrange themselves within complex structures. espublisher.com The simulation employs random sampling to predict the most probable configurations of molecules in a system, providing data on adsorption energies and the orientation of the adsorbed molecules.

In the context of triazole derivatives, MC simulations are often used to model their behavior as corrosion inhibitors. espublisher.com For instance, simulations can determine the adsorption energy of the inhibitor molecule on a metal surface, such as mild steel. A high adsorption energy value suggests a strong and stable interaction, indicating effective surface coverage and protection.

The simulations typically model a system containing the adsorbent surface (e.g., an iron crystal plane), the corrosive solution, and the inhibitor molecules. The Metropolis algorithm within the MC simulation calculates the energy of millions of different configurations to find the lowest energy state, which corresponds to the most stable adsorption configuration.

Research Findings from Related Triazole Systems:

While specific MC simulation data for this compound is not detailed in the provided literature, studies on analogous triazole derivatives provide a clear indication of the expected outcomes. For example, simulations on various triazole derivatives as corrosion inhibitors have calculated key parameters like adsorption energy. espublisher.com These simulations help in understanding how different functional groups on the triazole ring influence the adsorption process. The primary goal is to calculate the energy of adsorption (Eads), which quantifies the interaction strength between the inhibitor molecule and the surface.

| Parameter | Description | Typical Value Range (kcal/mol) for Triazole Derivatives espublisher.com |

|---|---|---|

| Adsorption Energy (Eads) | The energy released when one mole of the inhibitor is adsorbed onto the surface. A more negative value indicates stronger adsorption. | -150 to -250 |

| Adsorption Energy of Water (Eads-water) | The energy of water molecule adsorption. The inhibitor must displace water to protect the surface. | -15 to -25 |

| Binding Energy | The total energy of the substrate-inhibitor system minus the energy of the isolated substrate and the inhibitor. It is equivalent to -Eads. | 150 to 250 |

Grand Canonical Monte Carlo (GCMC) simulations are a specific type of MC simulation used to study the adsorption of gases and liquids in porous materials. mdpi.comfrontiersin.org This method allows for the prediction of adsorption isotherms, which show the amount of adsorbed substance on a surface as a function of pressure at a constant temperature. mdpi.com These simulations are crucial for applications like gas separation and storage. frontiersin.orgrsc.org

Computational Prediction of Reactivity Sites and Reaction Pathways

Computational chemistry offers robust tools for predicting the reactive nature of molecules. Methods like Density Functional Theory (DFT) are widely employed to calculate electronic properties that govern a molecule's reactivity. d-nb.infoufv.br For this compound, these calculations can identify the most likely sites for electrophilic and nucleophilic attack and predict potential reaction pathways.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

EHOMO : Represents the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to an electrophile. espublisher.com

ELUMO : Represents the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater propensity to accept electrons from a nucleophile. espublisher.com

Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. espublisher.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack).

Research Findings from Computational Studies on Triazoles:

Computational studies on various 1,2,4-triazole derivatives have demonstrated the utility of these parameters. espublisher.comd-nb.infoufv.br For instance, DFT calculations have been used to optimize the molecular structure and determine the electronic properties that correlate with experimental observations, such as biological activity or corrosion inhibition efficiency. espublisher.comd-nb.info The distribution of HOMO and LUMO across the molecule can pinpoint the specific atoms that participate in electron donation and acceptance. In many triazole derivatives, the nitrogen atoms of the triazole ring and the substituents are key reactive sites. ufv.br

The investigation of reaction pathways involves mapping the potential energy surface to identify transition states and intermediates, which helps in understanding reaction mechanisms. cecam.orgpurdue.edu This is essential for designing new synthetic routes or understanding degradation processes. purdue.edunih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Triazole Derivative A | -9.15 | -1.25 | 7.90 | 3.45 |

| Triazole Derivative B | -8.98 | -0.95 | 8.03 | 4.12 |

| Triazole Derivative C | -9.23 | -1.50 | 7.73 | 2.89 |

| Triazole Derivative D | -9.05 | -1.10 | 7.95 | 5.01 |

These computational approaches provide a foundational, atomistic-level understanding of the chemical properties of this compound, paving the way for its rational application in various scientific and industrial fields.

Reactivity and Transformation Pathways of 1h 1,2,4 Triazol 3 Ylhydrazine

Nucleophilic and Electrophilic Reactivity of the Hydrazine (B178648) Moiety

The chemical behavior of 1H-1,2,4-triazol-3-ylhydrazine is dominated by the nucleophilic nature of its exocyclic hydrazine group. The terminal nitrogen atom (-NH₂) possesses a lone pair of electrons, rendering it a potent nucleophile capable of attacking various electrophilic centers. This reactivity is the foundation for many of its synthetic applications .

Key nucleophilic reactions include:

Acylation: It readily reacts with acylating agents such as acid chlorides and anhydrides. For example, treatment with benzoyl chloride in the presence of a base like pyridine (B92270) results in the formation of the corresponding N'-acylhydrazide, specifically N'-(1H-1,2,4-triazol-3-yl)benzohydrazide. This reaction proceeds via a standard nucleophilic acyl substitution mechanism.

Sulfonylation: In a similar fashion, it reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to yield N'-sulfonylhydrazides.

Alkylation: While alkylation is possible, it can be less selective, potentially leading to mixtures of mono- and di-alkylated products at the hydrazine nitrogen atoms.

The electrophilic character of the hydrazine moiety is significantly less pronounced and not a primary pathway for its reactions. Its reactivity is overwhelmingly governed by the nucleophilic terminal amine .

Cyclization Reactions Leading to Fused Heterocyclic Systems

A paramount application of this compound is its use as a precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These cyclocondensation reactions typically involve a two-step sequence: an initial reaction at the hydrazine group followed by an intramolecular cyclization that engages one of the ring nitrogen atoms of the triazole core (typically N4). This strategy provides efficient access to therapeutically relevant scaffolds like the triazolo[4,3-b][1,2,4]triazine and triazolo[3,4-b][1,3,4]thiadiazole ring systems [6, 20, 21].

The outcome of the cyclization is dependent on the nature of the co-reactant, which provides the necessary carbon and/or heteroatoms to complete the new ring.

Table 1: Synthesis of Fused Heterocycles from this compound This interactive table summarizes key cyclization reactions. You can sort by Reactant or Fused System.

| Reactant Type | Specific Example | Resulting Fused System | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| α-Keto Esters | Ethyl pyruvate | 6-Methyl-4H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | Reflux in ethanol (B145695) or acetic acid | , |

| β-Diketones | Acetylacetone | 5,7-Dimethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazepine | Acid catalysis (e.g., HCl), heating | |

| Carbon Disulfide | Carbon disulfide (CS₂) | [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione | Reflux in ethanolic KOH | |

| Isothiocyanates | Phenyl isothiocyanate | 3-Phenyl-5-mercapto-1H-1,2,4-triazole (via rearrangement) | Base catalysis, heating |

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The reaction between the primary amine of the hydrazine group and the carbonyl group of aldehydes or ketones is a robust and fundamental transformation. This acid-catalyzed condensation reaction proceeds with the elimination of a water molecule to form N-triazolylhydrazones, a class of Schiff bases [9, 10].

The general reaction is: Triazole-NHNH₂ + R-C(=O)-R' → Triazole-NHN=C(R)R' + H₂O

These hydrazones are often stable, crystalline solids and are valuable synthetic intermediates in their own right. They can be used for further cyclization reactions or serve as ligands for the preparation of metal complexes [21, 22]. The electronic nature of the substituent on the aromatic ring of the aldehyde or ketone can influence the reaction rate and the properties of the resulting hydrazone.

Table 2: Formation of Hydrazones (Schiff Bases) from this compound This interactive table details the products from condensation with various carbonyl compounds.

| Carbonyl Compound | IUPAC Name of Product | Product Class | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Benzaldehyde | (E)-1-(1H-1,2,4-triazol-3-yl)-2-benzylidenehydrazine | Aromatic Aldehyde Hydrazone | Ethanol, catalytic acetic acid, reflux | , |

| 4-Chlorobenzaldehyde | (E)-2-(4-Chlorobenzylidene)-1-(1H-1,2,4-triazol-3-yl)hydrazine | Aromatic Aldehyde Hydrazone | Ethanol, reflux | |

| Acetophenone | (E)-1-(1-Phenylethylidene)-2-(1H-1,2,4-triazol-3-yl)hydrazine | Aromatic Ketone Hydrazone | Methanol (B129727), catalytic H₂SO₄, heating | |

| Salicylaldehyde (B1680747) | (E)-2-((2-Hydroxybenzylidene)amino)-1H-1,2,4-triazol-3-amine* | Aromatic Aldehyde Hydrazone | Ethanol, heating | |

| Acetone | 1-(1H-1,2,4-triazol-3-yl)-2-isopropylidenehydrazine | Aliphatic Ketone Hydrazone | Neat or in alcohol, acid catalyst |

Note: The product from salicylaldehyde is often named based on the amine precursor, but structurally it is a hydrazone.

Metal-Catalyzed Reactions Involving the Triazole Core or Hydrazine Group

This compound and its derivatives, particularly the hydrazones formed in section 5.3, are excellent ligands for coordinating with transition metal ions. The molecule possesses multiple potential donor sites: the N2 and N4 atoms of the triazole ring and the two nitrogen atoms of the hydrazine group. This allows it to function as a mono-, bi-, or polydentate ligand, leading to the formation of diverse metal complexes and coordination polymers .

Coordination via Triazole Ring: The N2 and N4 atoms of the 1,2,4-triazole (B32235) ring can act as a chelating or bridging unit, coordinating to metal centers like Cu(II), Ni(II), Co(II), and Zn(II).

Coordination via Hydrazone Derivatives: Schiff bases derived from this compound are particularly effective ligands. For instance, the hydrazone formed from salicylaldehyde can coordinate to a metal ion through the phenolic oxygen, the imine nitrogen, and one of the triazole ring nitrogens, acting as a tridentate NNO donor ligand.

These metal complexes are not only structurally interesting but are also investigated for their catalytic activities. The coordination of the ligand to a metal center can modulate the metal's redox potential and Lewis acidity, enabling its use in various metal-catalyzed transformations .

Oxidation and Reduction Chemistry of the Hydrazine Functionality

The hydrazine group is redox-active and can undergo both oxidation and reduction under appropriate conditions, providing pathways to different classes of compounds .

Oxidation: The oxidation of this compound can lead to several products depending on the strength of the oxidizing agent.

Mild oxidation (e.g., with iodine or mercury(II) oxide) can theoretically generate a transient diazene (B1210634) intermediate (Triazole-N=NH), though this is often unstable.

Stronger oxidizing agents, such as lead tetraacetate or potassium permanganate, typically result in the cleavage of the C-N bond or N-N bond. A common transformation is oxidative de-hydrazination, where the -NHNH₂ group is removed and replaced with a hydrogen atom, yielding the parent heterocycle, 1H-1,2,4-triazole .

Reduction: The N-N single bond of the hydrazine moiety is susceptible to reductive cleavage.

Catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst) or chemical reduction with strong agents like sodium borohydride (B1222165) under specific conditions can cleave the N-N bond to yield 3-amino-1H-1,2,4-triazole and ammonia. This reaction provides a synthetic route from the hydrazine derivative to the corresponding amino derivative.

Table 3: Redox Reactions of this compound This interactive table outlines the products of key oxidation and reduction reactions.

| Reaction Type | Reagent(s) | Major Product(s) | Transformation | Reference(s) |

|---|---|---|---|---|

| Oxidation | Lead tetraacetate (LTA) or KMnO₄ | 1H-1,2,4-Triazole | Oxidative de-hydrazination |

Coordination Chemistry of 1h 1,2,4 Triazol 3 Ylhydrazine and Its Derivatives

Ligand Design Principles Incorporating the 1,2,4-Triazol-3-ylhydrazine Scaffold

The 1H-1,2,4-triazol-3-ylhydrazine scaffold offers a unique combination of coordination sites, making it an attractive platform for ligand design. The core design principles revolve around the multidentate nature of the molecule, which features several nitrogen atoms with available lone pairs for metal coordination.

Key design considerations include:

Multidenticity: The 1,2,4-triazole (B32235) ring itself contains three nitrogen atoms, and the attached hydrazine (B178648) group (-NHNH2) provides additional coordination sites. This inherent multidenticity allows the ligand to act as a chelating or bridging ligand, facilitating the formation of both mononuclear and polynuclear complexes.

Functionalization: The hydrazine moiety is reactive and can be readily condensed with aldehydes or ketones to form Schiff base derivatives. This functionalization is a powerful tool for tuning the steric and electronic properties of the ligand. By introducing different substituents, it is possible to control the solubility, stability, and coordination geometry of the metal complexes. For example, the introduction of a benzene-1,2,3-triol group onto the triazole ring creates a novel ligand with enhanced coordination capabilities.

Bridging Capability: The nitrogen atoms of the triazole ring, particularly N1 and N2, are well-positioned to bridge metal centers, leading to the formation of coordination polymers and metal-organic frameworks. The flexibility of the hydrazine group can also contribute to the formation of extended structures.

Formation of Metal Complexes with Transition Metals and Lanthanides

The this compound scaffold and its derivatives have been shown to form stable complexes with a variety of transition metals and have the potential to coordinate with lanthanides. The choice of metal ion and the specific ligand design influence the resulting coordination geometry and the properties of the complex.

A notable example is the novel ligand 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol, which has been used to synthesize complexes with Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). The formation of these complexes demonstrates the versatility of the scaffold in coordinating with a range of d-block elements.

While specific studies on the lanthanide complexes of this compound are not extensively documented, the known affinity of lanthanide ions for nitrogen-donor ligands suggests that complex formation is feasible. The coordination chemistry of other triazole derivatives with lanthanides has been explored, revealing various coordination modes and leading to the formation of luminescent materials. The larger ionic radii and higher coordination numbers typical of lanthanides would likely result in complexes with different stoichiometries and geometries compared to those of transition metals.

The synthesis of coordination compounds with 1,2,4-triazole-based ligands can yield both discrete monomeric molecules and extended polymeric structures. The outcome is often dependent on the reaction conditions, the metal-to-ligand ratio, the nature of the counter-anion, and the specific substituents on the ligand.

In the case of the 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol ligand, the reaction with transition metal ions in a 1:1 or 1:2 (metal:ligand) ratio has led to the formation of monomeric complexes. For instance, the proposed structures for the Co(II), Ni(II), and Cu(II) complexes are tetrahedral, while the Cr(III) and Fe(III) complexes are suggested to be octahedral.

The potential for this scaffold to form polymeric structures is significant. The bridging capability of the 1,2,4-triazole ring is a well-established principle in the design of coordination polymers. By carefully selecting the metal ion and reaction conditions, it is anticipated that this compound and its derivatives can act as linkers to form one-, two-, or three-dimensional coordination polymers.

The primary coordination sites in the this compound scaffold are the nitrogen atoms of both the triazole ring and the hydrazine group. Spectroscopic studies on the complexes of 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol have provided insights into the coordination mode of this derivative.

Infrared (IR) spectroscopy is a key tool in this investigation. The IR spectrum of the free ligand shows characteristic bands for the N-H and C=N stretching vibrations. Upon complexation, shifts in the positions of these bands are observed, indicating the involvement of the nitrogen atoms in coordination to the metal ion. For example, a new band appearing in the far-IR region (around 468-478 cm⁻¹) in the spectra of the metal complexes is attributed to the metal-nitrogen stretching vibration, providing direct evidence of coordination. In the case of the aforementioned derivative, spectroscopic data suggest that the two NH2 groups are involved in the coordination to the central transition metal ion, making the ligand act in a bidentate fashion.

Spectroscopic and Theoretical Characterization of Coordination Compounds

A combination of spectroscopic techniques and theoretical calculations is employed to fully characterize the coordination compounds derived from the this compound scaffold.

Spectroscopic Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: As mentioned, FTIR is crucial for identifying the coordination sites by observing shifts in the vibrational frequencies of the ligand upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can provide information about the complex formation.

Mass Spectrometry: This technique is used to determine the molecular weight of the ligand and its complexes, confirming the stoichiometry of the coordination compounds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions, which can help in determining the coordination geometry.

Magnetic Susceptibility Measurements: For paramagnetic complexes, measuring the magnetic susceptibility allows for the determination of the magnetic moment, which can be used to infer the geometry of the complex and the oxidation state of the metal ion.

Theoretical Methods:

Computational chemistry, such as Density Functional Theory (DFT), can be used to model the geometry of the ligands and their complexes. These calculations can provide insights into the electronic structure, bonding, and vibrational frequencies, which can be compared with experimental data to support the proposed structures.

The table below summarizes the characterization data for the transition metal complexes of 5-(4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)benzene-1,2,3-triol.

| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| Cr(III) | Octahedral | 4.0 | 80 |

| Fe(III) | Octahedral | 6.1 | 75 |

| Co(II) | Tetrahedral | 4.7 | 15 |

| Ni(II) | Tetrahedral | 3.4 | 12 |

| Cu(II) | Tetrahedral | 1.9 | 10 |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The structural features of the this compound scaffold make it a promising candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. The ability of the 1,2,4-triazole ring to act as a bridging ligand, connecting multiple metal centers, is a key factor in the formation of extended networks.

While the direct integration of this compound into MOFs has not been extensively reported, the broader class of 1,2,4-triazole-based ligands has been successfully employed in the synthesis of a wide variety of MOFs and coordination polymers. These materials often exhibit interesting properties such as porosity, catalytic activity, and luminescence.

The design of MOFs using this scaffold would involve the reaction of the ligand with metal ions under solvothermal or other suitable conditions to promote the formation of an ordered, extended structure. The hydrazine moiety could be further functionalized to introduce additional connectivity or to modify the pore environment within the resulting framework. The development of MOFs and coordination polymers based on this compound and its derivatives represents a promising avenue for future research in materials chemistry.

Supramolecular Assemblies Involving 1h 1,2,4 Triazol 3 Ylhydrazine Derived Structures

Design and Analysis of Hydrogen Bonding Networks

The design of supramolecular assemblies based on 1H-1,2,4-triazol-3-ylhydrazine derivatives hinges on the strategic use of their hydrogen bonding capabilities. The triazole ring itself offers multiple sites for hydrogen bonding, with the N-H group and the nitrogen atoms of the ring acting as donors and acceptors, respectively. The hydrazine (B178648) moiety introduces additional N-H groups, further enhancing the potential for creating robust and predictable hydrogen-bonded networks.

A common hydrogen bonding motif observed in these structures is the R22(8) graph set notation, which indicates a dimeric ring formation involving eight atoms. This motif is frequently seen in hydrazone derivatives of this compound, where intermolecular N-H···N hydrogen bonds link two molecules together. These dimers can then serve as secondary building units, propagating the structure into one-, two-, or three-dimensional networks through further hydrogen bonding interactions.

Self-Assembly Processes and Molecular Recognition Phenomena

The ability of this compound derivatives to self-assemble into ordered structures is a direct consequence of the specific intermolecular interactions they can form. The process is driven by the thermodynamic search for the most stable arrangement, which is often a highly organized, crystalline solid. The information encoded in the molecular structure, such as the placement of hydrogen bond donors and acceptors, guides this assembly process.

Molecular recognition, the specific binding of a substrate to a receptor, is another key aspect of the supramolecular chemistry of these compounds. The well-defined cavities and clefts that can form within the hydrogen-bonded networks of this compound derivatives allow them to selectively bind other molecules or ions. This has been explored in the context of anion recognition, where the electron-deficient cavity created by the triazole rings can interact favorably with anions.

The self-assembly process can also be influenced by external factors such as solvent, temperature, and the presence of guest molecules. For example, the use of different solvents can lead to the formation of different polymorphs, each with a unique crystal packing and hydrogen bonding network. This highlights the dynamic and responsive nature of these supramolecular systems.

Characterization of Intermolecular Interactions in Solid State and Solution

A variety of techniques are employed to characterize the intermolecular interactions in both the solid state and in solution. In the solid state, single-crystal X-ray diffraction is the most powerful tool for elucidating the precise three-dimensional structure of the supramolecular assembly. This technique allows for the detailed analysis of hydrogen bonds, π-π stacking interactions, and other non-covalent forces that hold the structure together.

In addition to X-ray diffraction, other solid-state techniques such as Fourier-transform infrared (FT-IR) spectroscopy and solid-state nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the hydrogen bonding environment. For example, a shift in the stretching frequency of the N-H bond in the IR spectrum can indicate its involvement in a hydrogen bond.

In solution, the study of intermolecular interactions is more challenging due to the dynamic nature of the system. However, techniques such as ¹H NMR spectroscopy can be used to probe these interactions. For instance, changes in the chemical shift of the N-H protons upon addition of a guest molecule can provide evidence for a binding event. Furthermore, techniques like UV-Vis spectroscopy and fluorescence spectroscopy can be used to study the thermodynamics and kinetics of self-assembly and molecular recognition processes in solution.

| Interaction Type | Solid-State Characterization | Solution-State Characterization |

| Hydrogen Bonding | Single-crystal X-ray diffraction, FT-IR, Solid-state NMR | ¹H NMR, Temperature-dependent NMR |

| π-π Stacking | Single-crystal X-ray diffraction, Hirshfeld surface analysis | UV-Vis spectroscopy, Fluorescence spectroscopy |

| Host-Guest Interactions | Single-crystal X-ray diffraction of co-crystals | ¹H NMR titration, Isothermal titration calorimetry (ITC) |

Formation of Metallo-Supramolecular Architectures and Grids

The versatility of this compound and its derivatives extends to the formation of metallo-supramolecular architectures. The triazole ring and the hydrazine group can both act as coordination sites for metal ions, making these compounds excellent ligands for the construction of coordination polymers and discrete metallo-supramolecular assemblies.

The coordination of metal ions to these ligands can lead to the formation of a wide variety of structures, from simple mononuclear complexes to intricate three-dimensional networks. The geometry of the final architecture is influenced by several factors, including the coordination preference of the metal ion, the nature of the ligand, and the reaction conditions.

A particularly interesting class of metallo-supramolecular architectures are metallo-grids. These are two-dimensional, grid-like structures formed by the self-assembly of metal ions and linear or angular ligands. Schiff base derivatives of this compound have been shown to be effective ligands for the construction of [2x2] and [3x3] metallo-grids with various transition metal ions. These grids can exhibit interesting magnetic and electronic properties, and their cavities can be used to encapsulate guest molecules.

Applications As a Building Block in Organic Synthesis

Precursor for Diverse Heterocyclic Systems

The inherent reactivity of the hydrazine (B178648) functional group in 1H-1,2,4-triazol-3-ylhydrazine makes it an excellent starting material for the synthesis of a broad spectrum of heterocyclic compounds. The presence of multiple nitrogen atoms in the triazole ring, coupled with the reactive hydrazine moiety, facilitates the formation of various nitrogen-containing heterocycles through cyclization reactions.

A significant application of this compound lies in the synthesis of fused heterocyclic systems where the 1,2,4-triazole (B32235) ring is annulated with another heterocyclic ring. These fused systems are of great interest due to their prevalence in pharmacologically active compounds.

One of the most common strategies involves the condensation of this compound or its closely related derivative, 4-amino-1,2,4-triazole-3-thiol, with various reagents to form fused systems like Current time information in Bangalore, IN.scispace.comtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comarkat-usa.orgthiadiazoles and Current time information in Bangalore, IN.scispace.comtandfonline.comtriazolo[4,3-b]pyridazines. arkat-usa.orgnih.govresearchgate.netepa.gov For instance, the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride yields 6-aryl-3-substituted- Current time information in Bangalore, IN.scispace.comtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comarkat-usa.orgthiadiazoles. tandfonline.comsemanticscholar.org Similarly, reaction with phenacyl bromides can lead to the formation of Current time information in Bangalore, IN.scispace.comtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comarkat-usa.orgthiadiazines. nih.gov

The general synthetic approach to these fused systems often involves a two-step process: initial formation of a Schiff base or a related intermediate, followed by an intramolecular cyclization. For example, the synthesis of Current time information in Bangalore, IN.scispace.comtandfonline.comtriazolo[4,3-a]pyridines can be achieved by the condensation of 2-hydrazinylpyridines with aldehydes, followed by oxidative cyclization of the resulting hydrazone. nih.govbeilstein-journals.org This methodology highlights the utility of the hydrazine moiety in forming the foundational bond for the fused ring system.

Table 1: Examples of Fused Heterocyclic Systems Derived from 1,2,4-Triazole Precursors

The utility of this compound extends to the construction of more complex, multi-ring heterocyclic systems, often through multicomponent reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating structural elements from each reactant. nih.gov

A notable example is the four-component reaction of 1H-1,2,4-triazol-3-amine (a direct derivative of the title compound) with aldehydes, active methylene (B1212753) compounds, and diethyl acetylenedicarboxylate. frontiersin.org This reaction, often promoted by microwave irradiation in an aqueous medium, leads to the formation of 1,2,4-triazole-tagged 1,4-dihydropyridine (B1200194) derivatives in excellent yields. frontiersin.org Such strategies provide rapid access to libraries of complex molecules with potential biological applications.

Another approach to complex heterocycles involves the sequential modification of the initial fused system. For instance, Current time information in Bangalore, IN.scispace.comtandfonline.comtriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comarkat-usa.orgthiadiazoles can be further functionalized to create even more elaborate molecular architectures.

Scaffolds for the Development of Functional Molecules

The 1,2,4-triazole ring is a well-recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. beilstein-journals.org Derivatives of this compound serve as excellent scaffolds for the development of a wide range of functional molecules, particularly those with therapeutic potential. The triazole nucleus is known to be a key component in compounds with antifungal, anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govsapub.org

The synthesis of Schiff bases from this compound or its corresponding amine is a common strategy to generate libraries of bioactive compounds. These Schiff bases, formed by condensation with various aldehydes and ketones, are not only biologically active themselves but also serve as intermediates for the synthesis of other heterocyclic systems. nepjol.infonih.govmdpi.com For example, Schiff bases derived from 4-amino-5-substituted-1,2,4-triazole-3-thiones have been shown to possess potent antimicrobial and antifungal activities. nepjol.infomdpi.com

Table 2: Bioactive Functional Molecules Based on the 1,2,4-Triazole Scaffold

| Compound Class | Synthetic Precursor | Biological Activity | Reference(s) |

| Triazole-tagged 1,4-dihydropyridines | 1H-1,2,4-Triazol-3-amine | Potential pharmacological agents | frontiersin.org |

| Current time information in Bangalore, IN.scispace.comtandfonline.comTriazolo[3,4-b] Current time information in Bangalore, IN.tandfonline.comarkat-usa.orgthiadiazoles | 4-Amino-1,2,4-triazole-3-thiol derivatives | Antimicrobial, Anticancer | tandfonline.comsemanticscholar.org |

| Schiff bases of 1,2,4-triazole-3-thiones | 4-Amino-1,2,4-triazole-3-thiol derivatives | Antimicrobial, Antifungal | nepjol.infomdpi.com |

| Current time information in Bangalore, IN.scispace.comtandfonline.comTriazolo[4,3-b]pyridazine derivatives | 3-Hydrazinopyridazine derivatives | Antitumor | rsc.org |

| 1,2,4-Triazole derivatives containing amino acid fragments | Mefentrifluconazole-based synthesis | Antifungal | mdpi.com |

Role in Catalyst Design and Organocatalysis

The field of catalysis has also benefited from the versatile chemistry of 1,2,4-triazole derivatives. The nitrogen-rich triazole ring can act as a ligand, coordinating with metal ions to form catalytically active complexes. Schiff bases derived from 1H-1,2,4-triazol-3-amine and salicylaldehyde (B1680747) derivatives can chelate with various transition metals to create complexes that have shown catalytic activity in addition to their biological properties. researchgate.net

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, triazole-based structures are emerging as promising candidates. bohrium.comnih.govacs.org The ability of the triazole ring to participate in hydrogen bonding and other non-covalent interactions is crucial for its function in activating substrates in asymmetric catalysis. While direct applications of this compound in organocatalysis are still developing, the broader class of 1,2,4-triazoles is being explored for their potential to catalyze a variety of organic transformations. For instance, functionalized 1,2,4-triazoles can be employed as Brønsted bases or as ligands in transition metal-catalyzed reactions. dergipark.org.tr The development of chiral triazole-based organocatalysts is an active area of research, with the aim of achieving high stereoselectivity in various chemical reactions.

Advanced Materials Science Applications of 1h 1,2,4 Triazol 3 Ylhydrazine Derived Structures

Polymer Chemistry and Polymer Functionalization

The 1,2,4-triazole (B32235) moiety is a significant functional group in the field of polymer science, where it is used to synthesize advanced polymers with tailored properties and to functionalize existing polymer chains. Triazole derivatives are recognized for their role as stabilizers in polymers. nih.gov The incorporation of the triazole ring can enhance the thermal stability and other physical properties of polymeric materials.

Research has demonstrated the synthesis of polymers that include both triazole and tetrazole rings through click reactions. researchgate.net This methodology allows for the creation of spatially branched, energy-rich polymeric binders. researchgate.net Such polymers are investigated for their potential application as binders in polymer-bonded explosives (PBXs), where the polymer matrix must be both energetic and possess suitable mechanical properties. researchgate.net The functional groups associated with 1H-1,2,4-triazol-3-ylhydrazine, namely the hydrazine (B178648) and the triazole nitrogens, provide reactive sites for polymerization and grafting. alfa-chemistry.com This chemical grafting covalently attaches the functional units to a substrate, ensuring long-term stability and avoiding desorption, which is a significant advantage over physical modification methods. alfa-chemistry.com The resulting polymer brushes can significantly alter surface properties like wettability, adhesion, and biocompatibility while preserving the bulk properties of the original material. alfa-chemistry.com Furthermore, derivatives such as 2-(1H-1,2,4-triazol-3-yl)pyridine have shown promise in the development of advanced polymers. chemimpex.com

Coatings and Surface Modification Materials

Derivatives of 1H-1,2,4-triazole are utilized in the formulation of advanced coatings and for the chemical modification of material surfaces. These applications often leverage the ability of the triazole ring to interact strongly with metal surfaces, providing protection against corrosion. For instance, 2-(1H-1,2,4-triazol-3-yl)pyridine is noted for its potential in creating materials for advanced coatings. chemimpex.com

While extensive research exists for 1,2,3-triazole derivatives as corrosion inhibitors, the principles are applicable to 1,2,4-triazole systems. mdpi.com These compounds act as effective corrosion inhibitors for metals like mild steel by adsorbing onto the metal surface. mdpi.com The adsorption can occur through a combination of physisorption and chemisorption, where the nitrogen heteroatoms of the triazole ring and other functional groups coordinate with the metal atoms, displacing water molecules and forming a protective film. mdpi.com This film acts as a barrier, isolating the metal from the corrosive environment. mdpi.com Advanced surface modification techniques, such as laser treatments and the deposition of specialized coatings, are used to enhance surface properties like durability and biocompatibility, areas where functional heterocyclic compounds can play a role. researchgate.netnih.gov

Research into Nitrogen-Rich Energetic Materials (Structural Design and Synthesis)

The high nitrogen content and positive heat of formation of the 1,2,4-triazole ring make it a foundational structure in the design and synthesis of nitrogen-rich energetic materials. This compound serves as a key precursor for constructing more complex energetic molecules, including fused-ring systems and energetic salts. The goal is to develop materials with high detonation performance, good thermal stability, and low sensitivity to external stimuli like impact and friction. figshare.comresearchgate.net

The synthesis of these materials often involves leveraging the reactive hydrazine group to build larger, nitrogen-rich backbones. researchgate.net For example, 5-hydrazino-3-nitro-1,2,4-triazole (HNT) has been synthesized and used as a platform to create other powerful and insensitive energetic compounds. researchgate.net Strategies include combining triazole rings with other energetic heterocyclic frameworks like tetrazoles, furazans, or other triazoles to enhance performance. nih.govbohrium.comnih.govrsc.orgresearchgate.net The resulting compounds often exhibit a desirable balance of properties, in some cases surpassing traditional explosives like RDX and HMX. nih.govnih.gov For instance, a fused triazolo-1,2,4-triazine energetic material demonstrated excellent thermal stability and high energy performance with low sensitivity. researchgate.net Similarly, (E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl)diazene achieves a good balance between high detonation performance and thermal stability, surpassing that of RDX. nih.gov